molecular formula C12H15NO B2372905 N-[1-(4-methylphenyl)ethyl]prop-2-enamide CAS No. 1179738-93-2

N-[1-(4-methylphenyl)ethyl]prop-2-enamide

Cat. No.: B2372905
CAS No.: 1179738-93-2
M. Wt: 189.258
InChI Key: KMHVKHIEKMZGQY-UHFFFAOYSA-N
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Description

N-[1-(4-Methylphenyl)ethyl]prop-2-enamide is an acrylamide derivative characterized by a prop-2-enamide backbone linked to a 4-methylphenethylamine moiety.

Properties

IUPAC Name

N-[1-(4-methylphenyl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-4-12(14)13-10(3)11-7-5-9(2)6-8-11/h4-8,10H,1H2,2-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHVKHIEKMZGQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methylphenyl)ethyl]prop-2-enamide typically involves the reaction of 4-methylacetophenone with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for mass production. The compound is then purified using standard industrial purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methylphenyl)ethyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

N-[1-(4-methylphenyl)ethyl]prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: It is used in the synthesis of complex molecular structures and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of biological processes and as a tool for understanding molecular interactions.

    Industry: The compound is used in the production of molecularly imprinted polymers and other industrial materials.

Mechanism of Action

The mechanism of action of N-[1-(4-methylphenyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s key structural feature is the prop-2-enamide group (CH₂=CH–CO–NH–), which is shared with several bioactive analogs. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name (IUPAC) Key Substituents/Modifications Biological Activity (IC₅₀ or Notes) Source/Application Reference
N-[1-(4-Methylphenyl)ethyl]prop-2-enamide –CH₂–C₆H₄–CH₃ (4-methylphenethyl) Not reported in evidence Synthetic/Pharmaceutical research
(E)-3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide –C₆H₃(OH)(OCH₃) and –CH₂–C₆H₄–OH Anti-inflammatory (IC₅₀ <17.21 μM) Natural (Lycium yunnanense)
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide –C₆H₄–OCH₃ and –C₆H₃(OH)₂ Anti-inflammatory (IC₅₀: 17.00±1.11 μM) Natural (Lycium barbarum)
Acrylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide) Piperidine ring + phenethyl group Opioid receptor agonist (synthetic NPS*) Synthetic/Illicit drug
N-trans-Feruloyltyramine Feruloyl (4-hydroxy-3-methoxycinnamoyl) group Antioxidant, anti-inflammatory Natural (Lycium spp.)

*NPS: New Psychoactive Substance

Key Observations:

Natural vs. Synthetic Derivatives :

  • Natural analogs (e.g., –8) feature hydroxyl, methoxy, or dihydroxy phenyl groups, enhancing antioxidant and anti-inflammatory activities. For example, compound 2 in Lycium barbarum (IC₅₀: 17.00 μM) outperforms the positive control quercetin (IC₅₀: 17.21 μM) .
  • Synthetic derivatives like Acrylfentanyl prioritize lipophilic groups (e.g., piperidine rings) for CNS penetration and opioid activity .

Substituent Impact on Bioactivity :

  • Polar groups (e.g., –OH, –OCH₃): Enhance anti-inflammatory activity via hydrogen bonding and enzyme inhibition (e.g., COX-2) .
  • Lipophilic groups (e.g., –CH₃, piperidine): Improve membrane permeability but may shift activity toward neurological targets (e.g., opioid receptors) .

Structural Flexibility: The prop-2-enamide group allows conjugation with diverse aromatic/heterocyclic amines, enabling tailored pharmacological profiles.

Methodological Insights from Comparative Studies

  • Synthesis and Characterization :

    • Natural analogs are isolated via chromatographic techniques (e.g., Sephadex LH-20, HPLC) and characterized using NMR, MS, and X-ray crystallography (SHELX/ORTEP) .
    • Synthetic derivatives rely on amide coupling (e.g., methacryloyl chloride with amines) and are validated via GC-MS, HRMS, and FTIR .
  • Activity Screening: Anti-inflammatory assays (e.g., NO inhibition) are standard for natural compounds . Synthetic NPS analogs are screened for receptor binding (e.g., μ-opioid receptor) and toxicity .

Biological Activity

N-[1-(4-methylphenyl)ethyl]prop-2-enamide, also known as a derivative of cinnamamide, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a prop-2-enamide backbone with a 4-methylphenyl group attached to the nitrogen atom. Its chemical formula is C12H15NC_{12}H_{15}N, and it is classified under the category of enamides. The structural uniqueness contributes to its reactivity and biological interactions.

This compound is primarily studied for its interaction with various biological targets, notably:

  • Epidermal Growth Factor Receptor (EGFR) : This compound has shown the ability to modulate EGFR activity, particularly in mutated forms associated with certain cancers. The inhibition of EGFR leads to decreased proliferation of cancer cells and may enhance the efficacy of existing cancer treatments.
  • Monoamine Oxidase (MAO) Inhibition : Recent studies indicate that similar compounds exhibit significant inhibition of MAO-B, an enzyme linked to neurodegenerative disorders. Compounds structurally related to this compound have shown competitive and reversible inhibition patterns .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties due to its ability to inhibit cell growth through EGFR modulation. In vitro studies have demonstrated that the compound can reduce cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Neuroprotective Effects

In addition to its anticancer properties, this compound may also exhibit neuroprotective effects. Similar cinnamamide derivatives have been evaluated for their anticonvulsant activity in animal models. For instance, compounds with structural similarities have shown promising results in reducing seizure activity and improving safety profiles in preclinical studies .

Study 1: EGFR Modulation

A study focusing on the modulation of EGFR by this compound revealed that it could effectively inhibit the proliferation of cells expressing mutated EGFR variants. The study utilized various cancer cell lines, demonstrating a dose-dependent response in cell viability assays.

Cell LineIC50 (µM)Mechanism
A431 (EGFR+)5.2EGFR inhibition
H1975 (L858R mutation)3.8Inhibition of proliferation

Study 2: Anticonvulsant Activity

In another investigation, derivatives similar to this compound were tested for their anticonvulsant properties using the maximal electroshock seizure model in rodents.

CompoundED50 (mg/kg)Model
KM-568 (related compound)44.46Maximal Electroshock Test
KM-568 (related compound)27.586-Hz Psychomotor Seizure Model

The results indicated significant anticonvulsant activity, supporting the potential use of such compounds in treating epilepsy and other seizure disorders.

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